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Compound of Interest

Compound Name: Titanium carbide (TiC)

cat. No.: 8080071

An In-depth Technical Guide to the Quantum Mechanical Properties of Titanium Carbide (TiC)
Crystals

Introduction

Titanium Carbide (TiC) is a transition metal carbide renowned for its exceptional physical and
chemical properties. As a member of the ultra-high temperature ceramics family, it exhibits a
unique combination of high hardness, a very high melting point, excellent wear resistance, and
good electrical conductivity.[1][2] These characteristics stem from its distinct electronic
structure and the complex nature of its chemical bonding. The bonding in TiC is a hybrid of
ionic, covalent, and metallic characteristics, a feature that dictates its macroscopic properties.

[1](21(3]

This technical guide provides a comprehensive overview of the fundamental quantum
mechanical properties of TiC crystals. It is intended for researchers, scientists, and
professionals in materials science and related fields who require a deep understanding of TiC's
behavior at the atomic and electronic levels. The guide delves into the crystal structure,
electronic band structure, density of states, bonding characteristics, and mechanical and
thermal properties, supported by quantitative data and detailed experimental and
computational methodologies.

Crystal Structure

Titanium carbide crystallizes in a face-centered cubic (FCC) lattice, specifically the rock-salt
(NaCl) B1 structure type.[2][4][5] The space group is Fm-3m.[5][6] In this structure, titanium and
carbon atoms occupy alternating positions in the FCC lattice. Each atom is octahedrally
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coordinated with six atoms of the other type.[5][6] The Ti-C bond length is approximately 2.17
A.[6]

Caption: Schematic of the TiC rock-salt crystal structure.

Table 1: Crystallographic Data for Titanium Carbide (TiC)

Parameter Value Reference
Crystal System Cubic [6]

Space Group Fm-3m (No. 225) [5]1[6]
Structure Type Rock-Salt (NaCl, B1) [21[41[5]
Lattice Parameter (a) 433 A [6]

Unit Cell Volume 81.26 As [6]

Density (calculated) 4.89 g/cm?3 [6]

Ti-C Bond Length 2.17 A [6]

| Coordination | Ti: 6C, C: 6Ti (Octahedral) |[5][6] |

Electronic and Bonding Properties
Electronic Band Structure and Density of States (DOS)

The quantum mechanical properties of TiC are governed by its electronic structure. Band
structure calculations reveal that TiC has no band gap, with the Fermi level crossing several
bands, which indicates metallic behavior.[6][7] This metallic character is responsible for its
notable electrical and thermal conductivity.[2][4]

The Density of States (DOS) provides deeper insight into the bonding. The region near the
Fermi level is primarily composed of hybridized Ti-3d and C-2p states. This hybridization is a
key feature of the covalent component of the bonding in TiC.[3] The valence band consists of a
mixture of Ti-d and C-p orbitals, while the lower energy states are dominated by C-2s orbitals.
[8][9] The strong interaction between Ti-3d and C-2p electrons is considered the primary
reason for the ultra-high hardness of TiC.[10]
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Bonding Characteristics

The chemical bonding in TiC is a complex mixture of covalent, ionic, and metallic contributions.

[113]

o Covalent Bonding: Arises from the strong hybridization between the titanium 3d and carbon
2p orbitals (pdo and pdrt bonds).[3] This directional covalent bonding is largely responsible
for the material's high hardness and high melting point.[11]

 lonic Bonding: There is a significant charge transfer from titanium to carbon atoms, leading
to an ionic component in the bonding.[3][11] Studies using the Electron Localization Function
(ELF) have demonstrated dominantly ionic bonding characteristics.[11][12]

» Metallic Bonding: The delocalization of Ti 3d electrons across the crystal lattice results in
metallic bonding, which explains the material's electrical conductivity.[11]

This unique combination of bonding types gives TiC its characteristic properties: the covalent
and ionic aspects contribute to its hardness and refractory nature, while the metallic component
provides conductivity.

Mechanical Properties

The strong mixed bonding in TiC results in exceptional mechanical properties, including very
high hardness and a large elastic modulus. These properties have been extensively studied
both experimentally and through first-principles calculations based on Density Functional
Theory (DFT). The ratios of bulk modulus (B) to shear modulus (G) for TiC are typically around
1.31, which indicates a brittle nature.[13]

Table 2: Mechanical and Elastic Properties of TiC
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Property Value (GPa) Method Reference

Elastic Constants

Cu 519 - 600 DFT (GGA/LDA) [13]
418 - 610 Experimental [13]
Ci2 115-123 DFT (GGA/LDA) [13]
89-124 Experimental [13]
Caa 183 - 190 DFT (GGA/LDA) [13]
129 - 230 Experimental [13]

Polycrystalline Moduli

Bulk Modulus (B) 251 -273 Calculated [14]
223 - 240 Experimental [14]

Shear Modulus (G) ~210 Calculated [13]

Young's Modulus (E) 450 - 497 Calculated [13]

Hardness

Mohs Hardness >9 Experimental [1][15]

| Microhardness | ~3200 kg/mm 2 (31.4 GPa) | Experimental |[1] |

Thermal and Optical Properties

The strong atomic bonds in TiC also lead to a very high melting point and good thermal
stability. Its metallic nature contributes to a relatively high thermal conductivity for a ceramic
material.

Table 3: Thermal, Electrical, and Optical Properties of TiC
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Property Value Conditions Reference
Melting Point 3140 £ 90 °C [11[2][4]
Boiling Point 4820 °C [1]
Thermal Conductivity 21 WI/(m-K) Polycrystalline [2][4]

17.14 - 30.93 W/(m-K)  Ceramic, Room Temp. [16]

Coefficient of Thermal

Expansion

4.12 x 107% /°F

Room Temp. to 593°C

[1]

Electrical Resistivity

180 - 250 pQ-cm

Room Temp.

[1]

Band Gap

0.00 eV

[6]7]

| Refractive Index (n) at 589 nm | 2.55 | |[17] |

Experimental and Computational Protocols

The quantum mechanical properties of TiC are determined through a combination of

computational modeling and experimental validation.

Density Functional Theory (DFT) Calculations

First-principles calculations based on DFT are a primary tool for investigating the electronic

structure, bonding, and mechanical properties of TiC.[13][18]

Methodology:

 Structure Definition: The calculation begins with the definition of the TiC crystal structure

(FCC, Fm-3m space group) and its experimental lattice constants.

o Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to determine the

ground-state electronic charge density. This involves selecting an exchange-correlation

functional, such as the Generalized Gradient Approximation (GGA) or Local Density

Approximation (LDA).[19] Key parameters include the plane-wave energy cutoff and the

density of k-points for sampling the Brillouin zone.
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¢ Property Calculation (Post-processing):

o Electronic Properties: The electronic band structure and Density of States (DOS) are
calculated from the ground-state electron configuration.

o Mechanical Properties: Elastic constants (Cij) are determined by applying small strains to
the lattice and calculating the resulting stress (the strain-energy approach).[19]
Polycrystalline bulk, shear, and Young's moduli are then derived using approximations like
the Voigt-Reuss-Hill (VRH) averaging scheme.[13]

o Phonon Properties: Phonon dispersion curves, which describe the vibrational modes of
the crystal, can be calculated using methods like Density Functional Perturbation Theory

(DFPT).

Define Crystal Structure
(TiC, Fm-3m, Lattice Constants)

Input Geometry

Self-Consistent Field (SCF) Calculation
- Set Exchange-Correlation (GGA/LDA)
- Set K-points & Energy Cutoff
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Caption: A generalized workflow for DFT calculations of TiC properties.

X-ray Diffraction (XRD)
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XRD is the standard experimental technique for determining the crystal structure and lattice
parameters of TiC.

Methodology:
o Sample Preparation: A powdered or bulk sample of TiC is prepared.

o Data Acquisition: The sample is irradiated with monochromatic X-rays at various angles of
incidence (0). The detector records the intensity of the diffracted X-rays at twice the
incidence angle (20).

e Analysis: The resulting diffraction pattern shows peaks at specific 26 values. These peak
positions are determined by Bragg's Law (nA = 2d sinB), where 'd" is the spacing between
crystal lattice planes. By indexing these peaks, the crystal structure (FCC) and the precise
lattice parameter 'a' can be determined. Rietveld refinement is often used for detailed
structural analysis.[20]

Photoelectron Spectroscopy (PES)

PES, including X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron
Spectroscopy (UPS), is used to probe the electronic structure of materials. It provides direct
experimental validation of the calculated Density of States.

Methodology:

o Sample Excitation: The TiC sample, held under ultra-high vacuum, is irradiated with photons
of a known energy (X-rays for XPS, UV for UPS).

o Electron Emission: The incident photons cause electrons (photoelectrons) to be ejected from
the material.

e Energy Analysis: An electron energy analyzer measures the kinetic energy of the emitted
electrons.

o Data Interpretation: The binding energy of the electrons can be calculated from the kinetic
energy and the photon source energy. The resulting spectrum of electron counts versus
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binding energy reflects the occupied density of states in the valence band, allowing for direct
comparison with theoretical DOS calculations.[8]

Conclusion

The quantum mechanical properties of Titanium Carbide crystals are defined by a unique
interplay of covalent, ionic, and metallic bonding. Its rock-salt crystal structure gives rise to a
metallic electronic band structure with strong hybridization between Ti 3d and C 2p orbitals.
This electronic configuration is the origin of TiC's remarkable combination of properties:
extreme hardness, high melting point, and good electrical and thermal conductivity. The robust
theoretical framework provided by Density Functional Theory, complemented by experimental
techniques like XRD and PES, allows for a detailed and accurate understanding of these
properties. This fundamental knowledge is crucial for the continued development and
application of TiC in advanced materials, high-performance coatings, and other cutting-edge
technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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